

3-amino chromane enantiomer activity comparison

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Compound Focus: Chroman-3-amine

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Sigma 1 (σ_1) Receptor Ligand Affinity

3-Amino chromane derivatives can function as ligands for the σ_1 receptor, a protein target for therapies in pain management, cancer, and neural degradation [1] [2]. A study of 36 such ligands revealed that the **absolute stereochemistry (3R,4R) on the 3-amino-chromane core consistently results in higher affinity and greater selectivity for the σ_1 receptor over the TMEM97 (σ_2) receptor** [1] [3].

The table below compares the binding affinity (K_i , nM) and selectivity of representative enantiomeric pairs, showing that the (3R,4R) enantiomer is consistently more potent and selective [1].

Compound Identifier	Core Stereochemistry	σ_1 Receptor K_i (nM)	TMEM97 (σ_2) K_i (nM)	σ_1 vs. TMEM97 Selectivity (Fold)	5-HT2B Receptor K_i (nM)
3a	(3R,4R)	2.1	75	36	>10,000
	(3S,4S)	100	400	4	400
3b (para-fluoro benzyl)	(3R,4R)	2.7	29	11	>10,000

Compound Identifier	Core Stereochemistry	σ_1 Receptor Ki (nM)	TMEM97 (σ_2) Ki (nM)	σ_1 vs. TMEM97 Selectivity (Fold)	5-HT2B Receptor Ki (nM)
	(3S,4S)	120	260	2.2	1,000
3n (cyclohexylmethyl)	(3R,4R)	1.5	120	80	>10,000

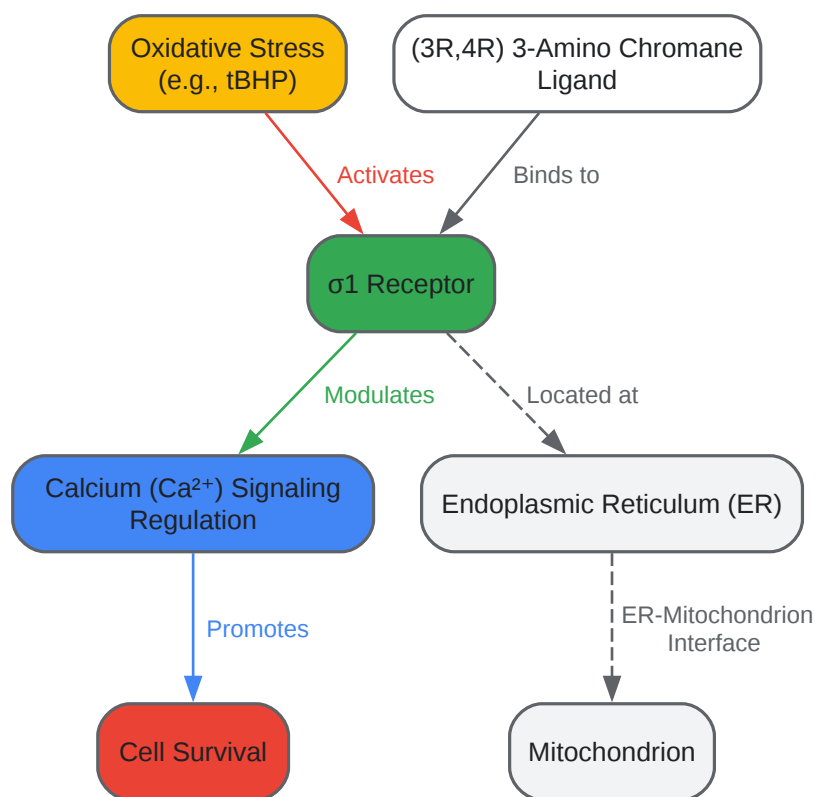
Experimental Protocols for σ_1 Receptor Binding Assays

The key experiments that generated the above data can be summarized as follows [1]:

- **Binding Affinity Assay:** The binding affinity (Ki) for the σ_1 , TMEM97, and 5-HT2B receptors was determined through the **Psychoactive Drug Screening Program (PDSP)**.
- **Procedure:**
 - A primary assay was performed with a **10 μ M concentration of the test ligand**.
 - For compounds that displaced **more than 50% of the radioligand** at this concentration, a full competition binding assay was conducted to determine the precise **pKi and Ki values**.
- **Data Reporting:** The reported data reflect **triplicate measurements** from a single experiment, with error values derived from the sigmoidal curve fit.

Signaling Pathway of the σ_1 Receptor

The σ_1 receptor is a chaperone protein located at the endoplasmic reticulum (ER). The diagram below illustrates its role in cellular signaling and potential neuroprotection.



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This diagram shows that σ_1 receptor ligands exert their effects by binding to the σ_1 receptor at the ER-mitochondrion interface. This interaction helps regulate calcium signaling, a key process in maintaining cellular health. When cells are under oxidative stress, this pathway can promote cell survival [1].

GABA-B Receptor Agonist Activity

Another key application of 3-amino chromane derivatives is as GABA-B receptor agonists. In studies, the (S)-enantiomer demonstrated higher potency [4].

The table below compares the activity of the enantiomeric GABA-B agonists CGP 44532 (S-enantiomer) and CGP 44533 (R-enantiomer) with the reference compound baclofen in different experimental models [4].

Assay / Tissue	Agonist	EC ₅₀ / IC ₅₀	Enantiomer
Depression of spontaneous discharges (Mg ²⁺ -free neocortical slices)	CGP 44532	6.5 μM	(S)
	CGP 44533	50 μM	(R)
	Baclofen	10 μM	Racemate
Hyperpolarisation (Neocortical wedges)	CGP 44532	7.5 μM	(S)
	CGP 44533	16 μM	(R)
	Baclofen	14 μM	Racemate
Inhibition of [³ H]GABA release (Brain slices)	CGP 44532	0.45 μM	(S)
	CGP 44533	10 μM	(R)
	Baclofen	5 μM	Racemate
Depression of twitch contractions (Ileum)	CGP 44532	7 μM	(S)
	CGP 44533	50 μM	(R)
	Baclofen	11 μM	Racemate

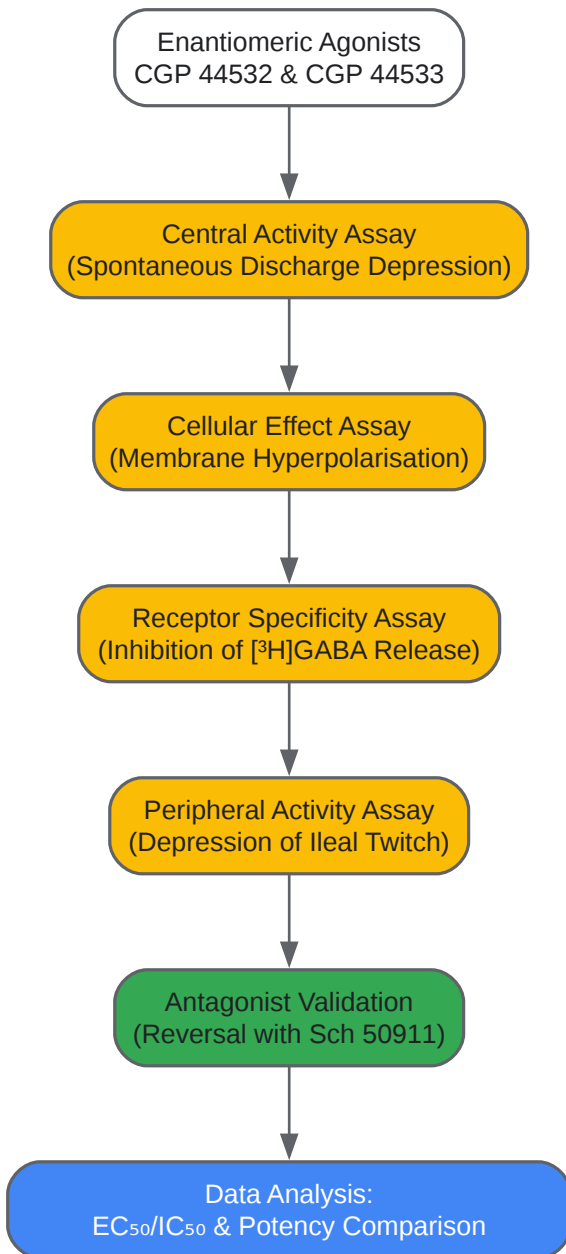
Experimental Protocols for GABA-B Agonist Assays

The data in the previous table were obtained from several ex vivo pharmacological models [4]:

- **Neocortical Slice Model:** Rat neocortical slices were maintained in **Mg²⁺-free Krebs medium** to induce spontaneous epileptiform discharges. The agonists' effect on **depressing the discharge frequency** was measured.
- **Neocortical Wedge Model:** The ability of the agonists to elicit a **membrane hyperpolarisation** was tested in neocortical wedges.
- **Neurotransmitter Release Model:** Electrically stimulated brain slices preloaded with [³H]GABA were used to measure the inhibition of GABA release by the agonists.
- **Peripheral Tissue Model:** The depression of **electrically elicited cholinergic twitch contractions** in the isolated ileum was measured.
- **Antagonism Studies:** In all models, the effects were shown to be reversible by the GABA-B receptor antagonist **Sch 50911**, confirming the specificity of action.

Experimental Workflow for GABA-B Agonist Characterization

The following flowchart summarizes the multi-step process used to characterize the enantiomers of GABA-B agonists.



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This workflow illustrates the comprehensive approach to evaluating the effects of the enantiomers in both the central nervous system and peripheral tissues, and confirming that these effects are specifically mediated by the GABA-B receptor [4].

Conclusion for Research and Development

The experimental data clearly demonstrates that the biological activity of 3-amino chromane enantiomers is stereospecific.

- For developing **σ 1 receptor-targeted therapies** (e.g., for neuroprotection or pain), the **(3R,4R) enantiomer** is the preferred candidate due to its **higher nanomolar affinity and superior selectivity profile** over TMEM97 and the antitarget 5-HT2B receptor [1].
- In the context of **GABA-B receptor activation**, the **(S)-enantiomer (CGP 44532)** is the **more potent agonist** across all tested models, especially at autoreceptors regulating GABA release [4].

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